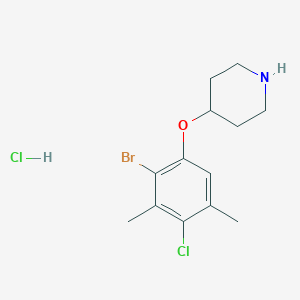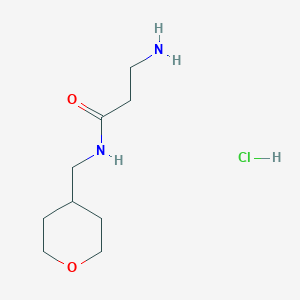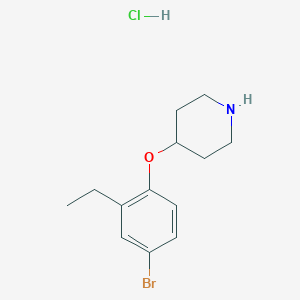![molecular formula C7H4BrN3O2 B1525342 5-bromo-3-nitro-1H-pyrrolo[3,2-b]pyridine CAS No. 1190311-16-0](/img/structure/B1525342.png)
5-bromo-3-nitro-1H-pyrrolo[3,2-b]pyridine
Descripción general
Descripción
5-Bromo-3-nitro-1H-pyrrolo[3,2-b]pyridine is a chemical compound with the empirical formula C7H4BrN3O2 . It has a molecular weight of 242.03 .
Molecular Structure Analysis
The molecular structure of 5-bromo-3-nitro-1H-pyrrolo[3,2-b]pyridine can be represented by the SMILES string [O-]N+c1c[nH]c2ncc(Br)cc12 . The InChI key for this compound is GHHWPSOGKLMSCJ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The compound is a solid with a density of 1.8±0.1 g/cm3 . It has a boiling point of 311.3±22.0 °C at 760 mmHg . The flash point is not applicable .Aplicaciones Científicas De Investigación
Synthesis of Protein Kinase Inhibitors
5-bromo-3-nitro-1H-pyrrolo[3,2-b]pyridine: is a key intermediate in the synthesis of azaindole-based protein kinase inhibitors . These inhibitors are crucial in the treatment of various cancers as they can interfere with the signaling pathways that promote tumor growth and proliferation.
Antimicrobial Activity
Derivatives of pyrrolopyrazine, which include the 5-bromo-3-nitro-1H-pyrrolo[3,2-b]pyridine scaffold, have shown significant antimicrobial properties . This makes them valuable in the development of new antibiotics to combat resistant strains of bacteria.
Anti-inflammatory Applications
The compound’s derivatives have also been explored for their anti-inflammatory activities . They could potentially be used in creating new anti-inflammatory drugs, which might be more effective or have fewer side effects than current medications.
Antiviral and Antifungal Properties
Pyrrolopyrazine derivatives, including those with the 5-bromo-3-nitro-1H-pyrrolo[3,2-b]pyridine structure, have exhibited notable antiviral and antifungal activities . Research in this area could lead to the development of new treatments for viral and fungal infections.
Antioxidant Effects
These compounds have also been associated with antioxidant effects . Antioxidants are important in protecting the body from oxidative stress, which can lead to chronic diseases such as cancer and heart disease.
Antitumor and Kinase Inhibitory Activity
Studies have indicated that 5H-pyrrolo[2,3-b]pyrazine derivatives, related to 5-bromo-3-nitro-1H-pyrrolo[3,2-b]pyridine , show promising antitumor activities and kinase inhibition . This suggests potential applications in cancer therapy, particularly in targeted treatments that focus on specific kinases involved in cancer cell growth.
Mecanismo De Acción
Target of Action
This compound belongs to the 7-azaindoles derivatives, a major category of compounds known for their widespread biological activities .
Mode of Action
It’s known that the compound was obtained by a one-step substitution reaction .
Result of Action
Some studies suggest that similar compounds can significantly reduce the migration and invasion abilities of certain cells .
Safety and Hazards
Propiedades
IUPAC Name |
5-bromo-3-nitro-1H-pyrrolo[3,2-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrN3O2/c8-6-2-1-4-7(10-6)5(3-9-4)11(12)13/h1-3,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCIVXCNQVWQXFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1NC=C2[N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[3-(Tert-butyl)phenoxy]piperidine hydrochloride](/img/structure/B1525259.png)
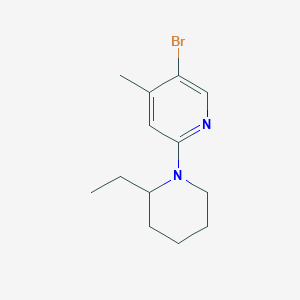
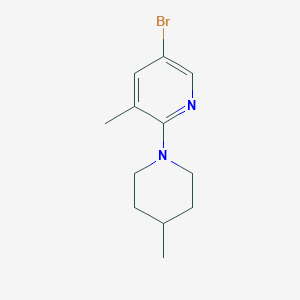
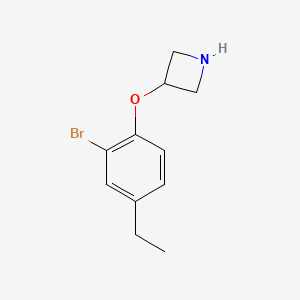
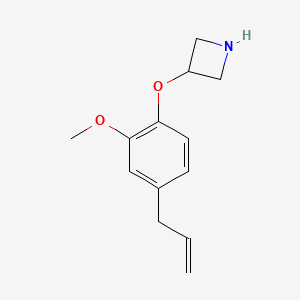
![3-[(2-Bromo-4-chloro-3,5-dimethylphenoxy)methyl]-pyrrolidine hydrochloride](/img/structure/B1525267.png)
![3-[(4-Bromobenzyl)oxy]piperidine hydrochloride](/img/structure/B1525269.png)
![3-[(5-Bromo-3-methyl-2-pyridinyl)amino]-1-propanol](/img/structure/B1525270.png)
![3-[2-(Allyloxy)ethyl]piperidine hydrochloride](/img/structure/B1525271.png)
![3-{2-[2-Bromo-4-(sec-butyl)phenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1525273.png)
